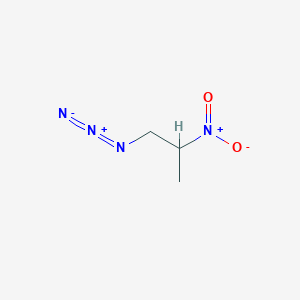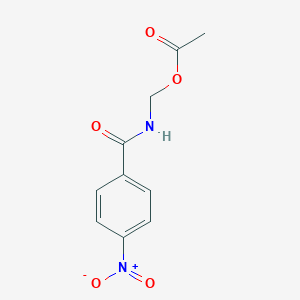
(4-Nitrobenzamido)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrobenzamido)methyl acetate is an organic compound with the molecular formula C10H10N2O5 It consists of a benzamide group substituted with a nitro group at the para position and an acetyloxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrobenzamido)methyl acetate can be achieved through several methods. One common approach involves the nitration of methyl benzoate followed by hydrolysis and subsequent acetylation. The nitration of methyl benzoate is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield methyl 4-nitrobenzoate . This intermediate is then hydrolyzed to produce 4-nitrobenzoic acid, which is subsequently converted to this compound through acetylation with acetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrobenzamido)methyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Nitrobenzoic acid derivatives.
Reduction: 4-Aminobenzamido derivatives.
Substitution: Various substituted benzamido derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Nitrobenzamido)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Nitrobenzamido)methyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyloxy group can be hydrolyzed to release acetic acid, which may further influence the compound’s activity. The exact pathways and molecular targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-nitrobenzoate: A precursor in the synthesis of (4-Nitrobenzamido)methyl acetate.
4-Nitrobenzoic acid: Another intermediate in the synthesis process.
4-Aminobenzamide: A reduced form of the compound with different chemical properties.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its nitro and acetyloxy groups provide distinct reactivity patterns compared to similar compounds, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
25642-84-6 |
|---|---|
Formule moléculaire |
C10H10N2O5 |
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
[(4-nitrobenzoyl)amino]methyl acetate |
InChI |
InChI=1S/C10H10N2O5/c1-7(13)17-6-11-10(14)8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) |
Clé InChI |
ZKKSVUDIXPAWFH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


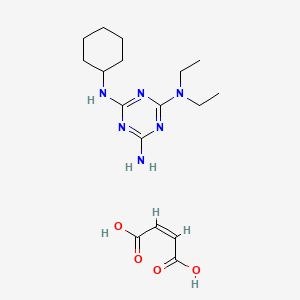


![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
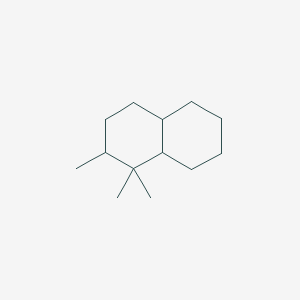
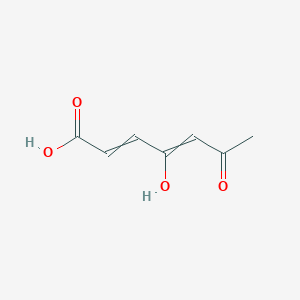
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
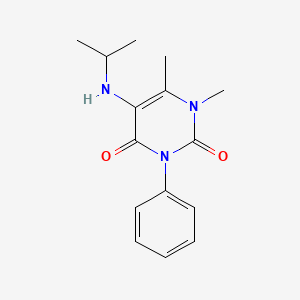
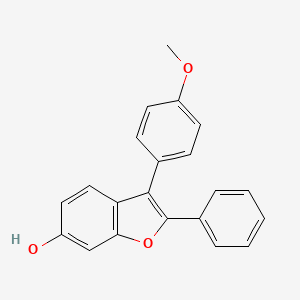

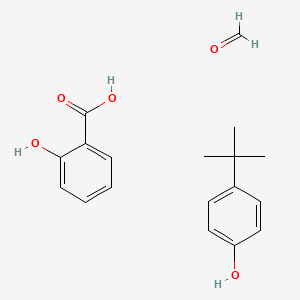

![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
